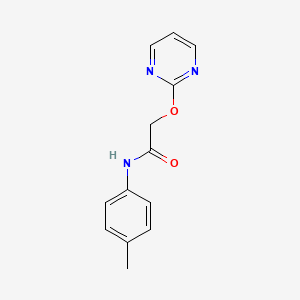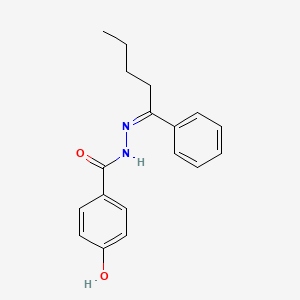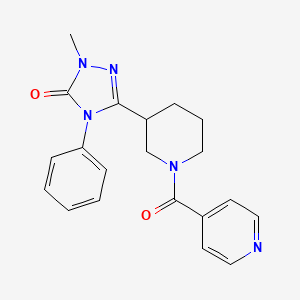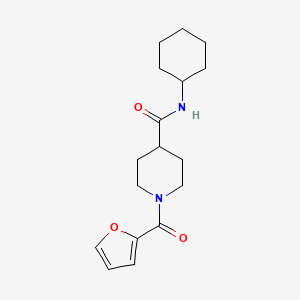
2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyrimidin-2-yloxy group and a p-tolyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of Pyrimidin-2-yloxy Intermediate: The pyrimidin-2-yloxy group can be synthesized by reacting pyrimidine with an appropriate halogenating agent, such as bromine or chlorine, followed by nucleophilic substitution with an alcohol.
Acetamide Formation: The intermediate is then reacted with p-toluidine (4-methylaniline) in the presence of an acylating agent, such as acetic anhydride or acetyl chloride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.
Catalysts and Solvents: The use of catalysts, such as Lewis acids, and solvents, like dichloromethane or toluene, can enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy group can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(pyrimidin-2-yloxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(pyrimidin-2-yloxy)-N-(o-tolyl)acetamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide is unique due to the presence of both the pyrimidin-2-yloxy and p-tolyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-3-5-11(6-4-10)16-12(17)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLUJONRPADTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N,2-trimethyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5462357.png)


![2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B5462390.png)
![4-BUTOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5462397.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5462405.png)
![N-(2,4-DIFLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B5462407.png)
![(2R)-2-hydroxy-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propanamide](/img/structure/B5462422.png)
![N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide](/img/structure/B5462427.png)


![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B5462464.png)
![2-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B5462466.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5462468.png)
